Cas no 1797073-69-8 (methyl N-4-({1-(thiophen-2-yl)cyclopentylmethyl}sulfamoyl)phenylcarbamate)

Methyl N-4-({1-(thiophen-2-yl)cyclopentylmethyl}sulfamoyl)phenylcarbamate is a specialized organic compound featuring a carbamate functional group linked to a sulfamoyl-substituted phenyl ring, further modified with a thiophene-cyclopentyl moiety. This structure suggests potential utility in medicinal chemistry or agrochemical applications, where its sulfamoyl and carbamate groups may confer bioactivity, such as enzyme inhibition or pesticidal properties. The thiophene heterocycle enhances lipophilicity, potentially improving membrane permeability. Its well-defined molecular architecture allows for precise interactions with biological targets, making it a candidate for further pharmacological or agrochemical research. The compound's synthetic versatility also facilitates derivatization for structure-activity relationship studies.
methyl N-4-({1-(thiophen-2-yl)cyclopentylmethyl}sulfamoyl)phenylcarbamate structure
1797073-69-8 structure
商品名:methyl N-4-({1-(thiophen-2-yl)cyclopentylmethyl}sulfamoyl)phenylcarbamate
CAS番号:1797073-69-8
MF:C18H22N2O4S2
メガワット:394.508282184601
CID:6313091
PubChem ID:71806721

methyl N-4-({1-(thiophen-2-yl)cyclopentylmethyl}sulfamoyl)phenylcarbamate 化学的及び物理的性質

名前と識別子

    • methyl N-4-({1-(thiophen-2-yl)cyclopentylmethyl}sulfamoyl)phenylcarbamate
    • methyl (4-(N-((1-(thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate
    • AKOS024559478
    • METHYL N-[4-({[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}SULFAMOYL)PHENYL]CARBAMATE
    • methyl N-[4-[(1-thiophen-2-ylcyclopentyl)methylsulfamoyl]phenyl]carbamate
    • F6436-1676
    • 1797073-69-8
    • インチ: 1S/C18H22N2O4S2/c1-24-17(21)20-14-6-8-15(9-7-14)26(22,23)19-13-18(10-2-3-11-18)16-5-4-12-25-16/h4-9,12,19H,2-3,10-11,13H2,1H3,(H,20,21)
    • InChIKey: ZHEOBZYURMMQSQ-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1C1(CNS(C2C=CC(=CC=2)NC(=O)OC)(=O)=O)CCCC1

計算された属性

  • せいみつぶんしりょう: 394.10209953g/mol
  • どういたいしつりょう: 394.10209953g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 577
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 121Ų

methyl N-4-({1-(thiophen-2-yl)cyclopentylmethyl}sulfamoyl)phenylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6436-1676-50mg
methyl N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]carbamate
1797073-69-8
50mg
$160.0 2023-09-09
Life Chemicals
F6436-1676-20mg
methyl N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]carbamate
1797073-69-8
20mg
$99.0 2023-09-09
Life Chemicals
F6436-1676-2μmol
methyl N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]carbamate
1797073-69-8
2μmol
$57.0 2023-09-09
Life Chemicals
F6436-1676-20μmol
methyl N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]carbamate
1797073-69-8
20μmol
$79.0 2023-09-09
Life Chemicals
F6436-1676-1mg
methyl N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]carbamate
1797073-69-8
1mg
$54.0 2023-09-09
Life Chemicals
F6436-1676-3mg
methyl N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]carbamate
1797073-69-8
3mg
$63.0 2023-09-09
Life Chemicals
F6436-1676-4mg
methyl N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]carbamate
1797073-69-8
4mg
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Life Chemicals
F6436-1676-25mg
methyl N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]carbamate
1797073-69-8
25mg
$109.0 2023-09-09
Life Chemicals
F6436-1676-10μmol
methyl N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]carbamate
1797073-69-8
10μmol
$69.0 2023-09-09
Life Chemicals
F6436-1676-5mg
methyl N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]carbamate
1797073-69-8
5mg
$69.0 2023-09-09

methyl N-4-({1-(thiophen-2-yl)cyclopentylmethyl}sulfamoyl)phenylcarbamate 関連文献

methyl N-4-({1-(thiophen-2-yl)cyclopentylmethyl}sulfamoyl)phenylcarbamateに関する追加情報

Introduction to CAS No. 1797073-69-8: Methyl N-4-({1-(thiophen-2-yl)cyclopentylmethyl}sulfamoyl)phenylcarbamate

Methyl N-4-({1-(thiophen-2-yl)cyclopentylmethyl}sulfamoyl)phenylcarbamate, identified by the CAS registry number 1797073-69-8, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a thiophene ring, a cyclopentane ring, and a sulfonamide group. The combination of these structural elements contributes to its distinctive chemical properties and reactivity.

The sulfonamide group in the molecule plays a crucial role in its functionality. Sulfonamides are known for their ability to act as hydrogen bond donors and acceptors, which enhances their solubility in polar solvents and improves their bioavailability when used in pharmaceutical formulations. Recent studies have highlighted the importance of sulfonamides in drug design, particularly in the development of inhibitors for various enzymes and receptors.

The thiophene ring present in this compound is another key feature. Thiophene is an aromatic heterocycle that imparts stability to the molecule due to its conjugated π-system. This aromaticity also contributes to the compound's electronic properties, making it suitable for applications in organic electronics and as a building block for more complex molecular architectures.

The cyclopentane ring adds rigidity to the molecule, which can influence its conformational flexibility and interactions with other molecules. This structural rigidity is often desirable in drug design as it can enhance specificity and reduce off-target effects. Recent research has explored the use of cyclopentane-containing compounds in the development of kinase inhibitors, where precise molecular interactions are critical.

Methyl N-4-({1-(thiophen-2-yl)cyclopentylmethyl}sulfamoyl)phenylcarbamate has been studied for its potential as an intermediate in the synthesis of bioactive compounds. Its structure allows for further functionalization, enabling chemists to explore a wide range of derivatives with varying biological activities. For instance, modifications to the thiophene or cyclopentane moieties can lead to compounds with enhanced selectivity or potency against specific targets.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties and reactivity of this compound. Quantum mechanical calculations have revealed that the sulfonamide group significantly influences the molecule's dipole moment and polarizability, which are critical factors in determining its interaction with biological systems.

In terms of synthesis, methyl N-4-({1-(thiophen-2-yl)cyclopentylmethyl}sulfamoyl)phenylcarbamate can be prepared through a multi-step process involving coupling reactions and functional group transformations. The synthesis typically begins with the preparation of intermediates such as thiophene derivatives and cyclopentane precursors, which are then combined through nucleophilic substitution or coupling reactions to form the final product.

The application of this compound extends beyond pharmaceuticals; it has also been investigated for its potential use in materials science. Its aromaticity and structural rigidity make it a candidate for applications in organic semiconductors and advanced materials where specific electronic properties are required.

In conclusion, methyl N-4-({1-(thiophen-2-yl)cyclopentylmethyl}sulfamoyl)phenylcarbamate (CAS No. 1797073-69-8) is a versatile compound with a rich structural complexity that offers numerous opportunities for further research and development. Its unique combination of functional groups positions it as a valuable tool in both academic and industrial settings, particularly in drug discovery and materials science.

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